Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate
Description
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate (CAS: 1094226-54-6) is a diazepane derivative featuring a seven-membered ring with two nitrogen atoms (1,4-positions), a ketone at position 5, and an iodine substituent at position 6. The benzyl ester group at position 1 enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is tentatively assigned as C₁₂H₁₂INO₃ (assuming correction of a typographical error in ), with an estimated molecular weight of 345.13 g/mol .
Properties
IUPAC Name |
benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIEFQJZZOAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate typically involves the iodination of a precursor diazepane compound. One common method includes the reaction of 6-amino-5-oxo-1,4-diazepane-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 6 serves as a prime site for nucleophilic substitution, enabling derivatization through displacement.
The iodine’s leaving-group capability is enhanced by electron-withdrawing effects from the adjacent carbonyl group, facilitating efficient cross-coupling reactions .
Reduction and Oxidation Pathways
The 5-oxo group undergoes redox transformations under controlled conditions:
Reduction
-
Reagents : NaBH₄ (ethanol, 0°C) or LiAlH₄ (THF, reflux)
-
Product : 5-Hydroxy-1,4-diazepane derivative
Oxidation
-
Reagents : KMnO₄ (acidic H₂O, 50°C)
-
Product : 5-Carboxylic acid derivative
Example: Suzuki Coupling with Arylboronic Acids
This methodology is critical for synthesizing pharmacologically active biaryl systems .
Ester Hydrolysis and Functionalization
The benzyl carboxylate undergoes hydrolysis under basic conditions:
-
Conditions : NaOH (aq. THF, reflux, 4h)
-
Product : Free carboxylic acid (C₁₂H₁₃IN₂O₃)
Comparative Reactivity with Analogues
| Compound
Scientific Research Applications
Scientific Research Applications
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate has several key applications:
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles like amines or thiols.
- Reduction Reactions : The carbonyl group can be reduced to form hydroxyl derivatives.
- Oxidation Reactions : It can undergo oxidation to yield more complex derivatives.
Medicinal Chemistry
Due to its potential as an enzyme inhibitor, this compound is investigated for therapeutic applications:
- Enzyme Inhibition Studies : Research indicates its effectiveness against enzymes such as human chymase, which is involved in inflammatory processes. This suggests potential applications in treating conditions like chronic dermatitis.
Biological Assays
The compound is used as a biochemical probe in studies of enzyme mechanisms and protein interactions. It aids in understanding enzyme kinetics and inhibition pathways.
Case Studies and Research Findings
Several studies have highlighted the biological implications of Benzyl 6-iodo-5-oxo-1,4-diazepane:
Chronic Dermatitis Model
A study synthesized a series of benzyl-substituted diazepanes and evaluated their efficacy in a mouse model for chronic dermatitis. The results indicated significant inhibitory effects on chymase activity, suggesting therapeutic potential for inflammatory conditions.
Enzyme Mechanism Probes
The compound has been explored as a biochemical probe to study enzyme mechanisms and protein interactions. These studies provide insights into enzyme kinetics and inhibition pathways.
Mechanism of Action
The mechanism of action of benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the diazepane ring structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Iodo Substituent (Target Compound):
The iodine atom’s large size and polarizability enable halogen bonding, which can influence interactions with biological targets or crystal packing . However, the C–I bond is prone to photolytic or reductive cleavage, limiting its stability under harsh conditions.- Amino Substituent (Analog): The NH₂ group (pKa ~9–10) confers basicity and reactivity, allowing participation in nucleophilic reactions (e.g., acylation, Schiff base formation). This makes the amino analog a candidate for prodrug design or targeted delivery systems .
Methyl Substituent (Analog):
The electron-donating CH₃ group enhances steric bulk without introducing reactivity, favoring applications requiring metabolic stability or passive membrane diffusion .
Physicochemical Properties
- Solubility: The iodo derivative’s lipophilicity (logP ~2.5–3.0) limits aqueous solubility, while the amino analog’s NH₂ group improves solubility in polar solvents (e.g., DMSO, ethanol) . The methyl analog exhibits intermediate lipophilicity, favoring solubility in dichloromethane or chloroform .
- Thermal Stability: The iodo compound may degrade under prolonged light exposure due to C–I bond instability, necessitating storage in dark, dry conditions . The methyl and amino analogs are more stable at room temperature.
Biological Activity
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with significant potential in pharmacological applications due to its unique structural properties. This article delves into its biological activity, synthesizing findings from various research studies and databases.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15IN2O3 |
| Molar Mass | 374.17 g/mol |
| Density | 1.69 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 524.0 ± 50.0 °C (Predicted) |
| pKa | 14.75 ± 0.40 (Predicted) |
These properties suggest that the compound is stable under standard conditions and may exhibit interesting reactivity patterns due to the presence of iodine and the diazepane structure .
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom enhances its reactivity, allowing it to participate in nucleophilic substitutions and other reactions relevant to biochemical pathways.
The compound may function as an enzyme inhibitor , modulating enzyme activity by binding to active sites or altering conformational states. This mechanism has been explored in studies focusing on its potential as a therapeutic agent .
Enzyme Inhibition Studies
Research has indicated that derivatives of diazepane compounds, including this compound, can act as inhibitors of specific enzymes. For example, studies on related compounds have demonstrated effectiveness against human chymase, an enzyme involved in inflammatory processes. These findings suggest potential applications in treating conditions like chronic dermatitis through oral administration .
Pharmacological Potential
The compound's structural features position it as a candidate for further pharmacological exploration. Its incorporation into drug design could lead to the development of new therapies targeting various diseases. The presence of the benzyl group may enhance lipophilicity, improving bioavailability and interaction with biological membranes .
Case Studies and Research Findings
Several studies have investigated the biological implications of benzyl-substituted diazepanes:
- Chronic Dermatitis Model : A study synthesized a series of benzyl-substituted diazepanes and evaluated their efficacy in a mouse model for chronic dermatitis. Compounds showed significant inhibitory effects on chymase activity, suggesting therapeutic potential .
- Enzyme Mechanism Probes : The compound has been explored as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into enzyme kinetics and inhibition pathways.
Comparative Analysis with Similar Compounds
When compared to similar diazepane derivatives, this compound stands out due to its unique iodine substitution:
| Compound Name | Key Features |
|---|---|
| Benzyl 6-methyl-5-oxo-1,4-diazepane | Lacks iodine; different reactivity |
| Benzyl 4-methyl-5-oxo-1,4-diazepane | Similar structure but distinct biological activity |
| 6-Amino-5-oxo-1,4-diazepane | Potential for different therapeutic applications |
The presence of the iodine atom significantly alters the compound's reactivity profile and biological interactions compared to these analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate?
The compound is typically synthesized via multi-step routes involving coupling reactions and functional group transformations. A common approach involves:
- Step 1 : Protection of the diazepane core with a benzyloxycarbonyl (Cbz) group.
- Step 2 : Introduction of the iodinated ketone moiety via halogenation or oxidative iodination under controlled conditions (e.g., using iodine monochloride in acetic acid).
- Step 3 : Deprotection and purification via column chromatography or recrystallization. For example, tert-butyl analogs (e.g., tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate) are synthesized using palladium-catalyzed cross-coupling reactions, as described in similar diazepane derivatives .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cbz-Cl, DCM, RT | 75–85 |
| 2 | ICl, AcOH, 0°C | 60–70 |
| 3 | TFA/DCM, 2h | 90–95 |
Q. How can the structural identity and purity of this compound be validated?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- NMR : Analyze - and -NMR spectra for diagnostic peaks (e.g., C=O at ~170 ppm, benzyl protons at ~5.1 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H] for CHINO).
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact. If exposed, wash with copious water (15+ minutes for eyes/skin) .
- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation. Avoid light and moisture .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of iodinated diazepane derivatives?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(dba)) for coupling steps to enhance efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during iodination .
Q. What computational tools predict the reactivity of this compound in biological systems?
- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases) based on the iodoketone’s electrophilicity.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .
Q. How should researchers address discrepancies in crystallographic data refinement?
- Cross-validation : Compare SHELXL refinement results with spectroscopic data (e.g., NMR NOE for stereochemistry).
- Twinned data : Use SHELXE for robust phasing if crystal twinning occurs, especially with high-resolution datasets .
Q. What assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition : Measure IC values against serine hydrolases using fluorogenic substrates.
- Cell viability : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Binding studies : Use SPR (surface plasmon resonance) to quantify affinity for protein targets .
Q. How can stereochemical outcomes be controlled during derivatization of the diazepane core?
- Chiral auxiliaries : Employ tert-butyl carbamates or benzyl groups to direct asymmetric synthesis .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate with circular dichroism (CD) .
Data Contradiction Analysis Example :
If NMR and X-ray data conflict (e.g., unexpected diastereomer formation):
Re-examine crystallization conditions (solvent, temperature).
Perform variable-temperature NMR to detect dynamic stereochemical interconversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
